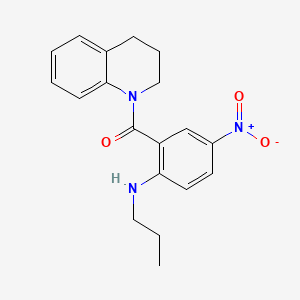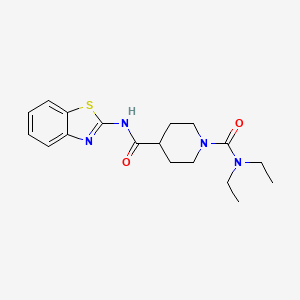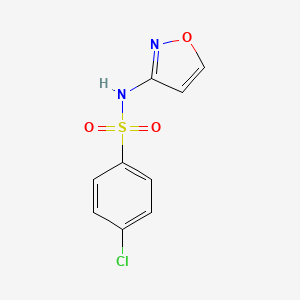
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline, also known as DNQX, is a chemical compound that belongs to the family of quinoxalinediones. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in the central nervous system and their involvement in various neurological disorders.
Mecanismo De Acción
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing glutamate from binding. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a key process involved in synaptic plasticity and learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in lab experiments is its high potency and specificity for the AMPA receptor. This allows researchers to selectively block the activity of the AMPA receptor and investigate its role in various neurological disorders. However, one of the limitations of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is its potential to affect other glutamate receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of the AMPA receptor in various neurological disorders. Another area of interest is the use of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in combination with other drugs to investigate potential synergistic effects in the treatment of neurological disorders. Finally, the development of new methods for delivering 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline to specific regions of the brain may allow for more targeted investigations of its effects on synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline involves the reaction of 2,3-dichloroquinoxaline with aniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propylamine and nitric acid to yield 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. The chemical structure of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is shown below:
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of AMPA receptors, which are known to play a key role in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-20-17-10-9-15(22(24)25)13-16(17)19(23)21-12-5-7-14-6-3-4-8-18(14)21/h3-4,6,8-10,13,20H,2,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXVXYITBVFUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)


![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5295408.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)
![3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)